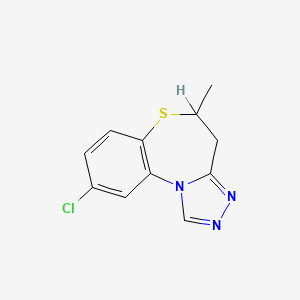![molecular formula C18H14BrFOS B12740979 (5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol CAS No. 1818268-44-8](/img/structure/B12740979.png)
(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol typically involves multi-step organic reactions. One common method includes the bromination of 2-methylphenyl followed by the introduction of the fluorophenyl group through a Suzuki coupling reaction. The final step involves the addition of a thiophene ring via a Grignard reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学研究应用
(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of (5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
相似化合物的比较
Similar Compounds
- (5-bromo-2-methylphenyl)-(5-(4-chlorophenyl)thiophen-2-yl)methanol
- (5-bromo-2-methylphenyl)-(5-(4-methylphenyl)thiophen-2-yl)methanol
- (5-bromo-2-methylphenyl)-(5-(4-nitrophenyl)thiophen-2-yl)methanol
Uniqueness
(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
1818268-44-8 |
|---|---|
分子式 |
C18H14BrFOS |
分子量 |
377.3 g/mol |
IUPAC 名称 |
(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C18H14BrFOS/c1-11-2-5-13(19)10-15(11)18(21)17-9-8-16(22-17)12-3-6-14(20)7-4-12/h2-10,18,21H,1H3 |
InChI 键 |
FOEXAJFGENOIPP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Br)C(C2=CC=C(S2)C3=CC=C(C=C3)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


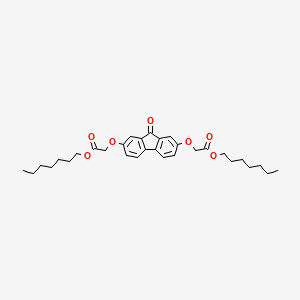
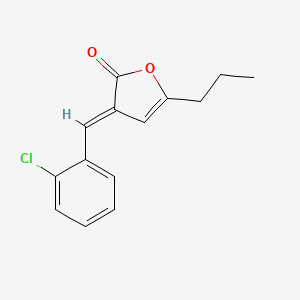




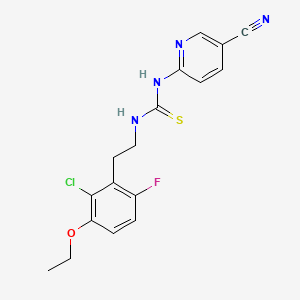
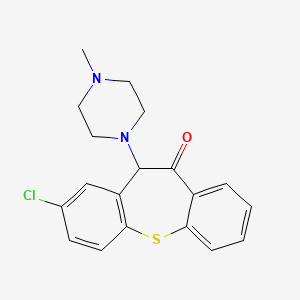
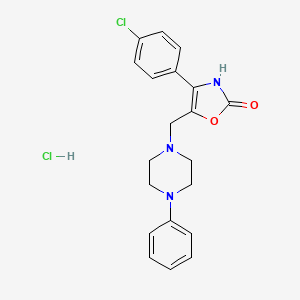
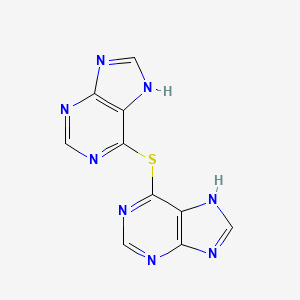
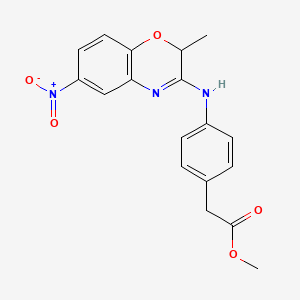
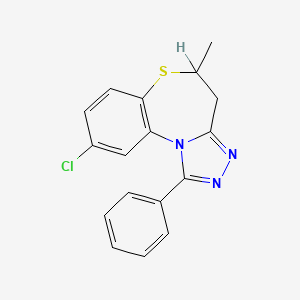
![[(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-6-yl] N-benzylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740980.png)
